- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for use as antiviral agents, World Intellectual Property Organization, , ,
Cas no 96515-79-6 (5-Chloro-2-fluorobenzaldehyde)
5-Chloro-2-fluorobenzaldehyde structure
Product Name:5-Chloro-2-fluorobenzaldehyde
Número CAS:96515-79-6
MF:C7H4ClFO
Megavatios:158.557464599609
MDL:MFCD03094518
CID:61849
PubChem ID:253660736
Update Time:2024-10-25
5-Chloro-2-fluorobenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 5-Chloro-2-fluorobenzaldehyde
- 3-CHLORO-6-FLUORO BENZALDEHYDE
- 2-fluoro-5-chlorobenzaldehyde
- 5-Chloro-2-fluoro-benzaldehyde
- 3-Chloro-6-fluorobenzaldehyde
- 5-Chloro-2-fluorobenzaldehyde (ACI)
- 96515-79-6
- BBL029881
- SY017708
- DB-007005
- MFCD03094518
- AC-3829
- SCHEMBL42333
- J-517300
- BENZALDEHYDE, 5-CHLORO-2-FLUORO-
- DTXSID20378576
- CL8373
- 2-fluoro-5-chloro-benzaldehyde
- EN300-54987
- WDTUCEMLUHTMCB-UHFFFAOYSA-N
- 5-Chloro-2-fluorobenzaldehyde, 97%
- C3114
- 5-Chloro-2-fluorobenzaldehyde, AldrichCPR
- CS-W007736
- 2-fluoro-5-chloro benzaldehyde
- STL370333
- AKOS005255187
- PS-8804
- Z819785594
-
- MDL: MFCD03094518
- Renchi: 1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
- Clave inchi: WDTUCEMLUHTMCB-UHFFFAOYSA-N
- Sonrisas: O=CC1C(F)=CC=C(Cl)C=1
Atributos calculados
- Calidad precisa: 157.99300
- Masa isotópica única: 157.993
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 129
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 2.1
- Superficie del Polo topológico: 17.1A^2
Propiedades experimentales
- Color / forma: 无色或灰黄色液体
- Denso: 1.352
- Punto de fusión: 35.0 to 39.0 deg-C
- Punto de ebullición: 210.092°C at 760 mmHg
- Punto de inflamación: 华氏:203 °F
摄氏:95 °C - índice de refracción: 1.5410
- PSA: 17.07000
- Logp: 2.29160
- Sensibilidad: Air Sensitive
- Disolución: 不溶于水
5-Chloro-2-fluorobenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
-
Declaración de advertencia:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S26-S36/37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Términos de riesgo:R36/37/38
5-Chloro-2-fluorobenzaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 25g |
¥820.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 5g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 5g |
¥50.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 100g |
¥660.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 25g |
¥175.0 | 2022-06-10 | |
| Fluorochem | 013958-1g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-10g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 013958-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 25g |
£33.00 | 2022-03-01 | |
| Fluorochem | 013958-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 100g |
£88.00 | 2022-03-01 |
5-Chloro-2-fluorobenzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Referencia
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for the treatment of asthma, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -70 °C; 2 h, -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
Referencia
- Preparation of (guanidinoimino)tetrahydroquinolines as sodium-hydrogen exchange inhibitors, European Patent Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction, Beilstein Journal of Organic Chemistry, 2014, 10, 2892-2896
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
Referencia
- Preparation of 2-phenylaminobenzamides and analogs as MEK inhibitors for the treatment of chronic pain, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Referencia
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Referencia
- Preparation of 2-phenylaminobenzoic acids and its amides as MEK inhibitors for treating or preventing septic shock, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
Referencia
- Preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 0 °C → -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
Referencia
- Preparation of 2,4-dioxothiazolidines and 4-oxo-2-thioxothiazolidines having telomerase inhibitory activity and methods of their use, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 10 min, -78 °C; 1 h, -78 °C
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
Referencia
- Preparation of carbostyril derivatives as antimicrobial agents, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of antidiabetic spirochroman compounds, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Methyl chloroformate , Triethylamine Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referencia
- Preparation of spiroisoxazoline-based peptidomimetics as inhibitors of serine proteases, particularly HCV NS3-NS4A protease, for treating HCV infections, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Chromium trioxide
Referencia
- Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists, Chemical & Pharmaceutical Bulletin, 1992, 40(8), 2049-54
Métodos de producción 14
Condiciones de reacción
Referencia
- Preparation of oxoheterocycle aminoguanidine hydrazone derivatives as sodium-proton exchange inhibitors, World Intellectual Property Organization, , ,
5-Chloro-2-fluorobenzaldehyde Raw materials
- 5-Chloro-2-fluorobenzoic acid
- (5-Chloro-2-fluorophenyl)methanol
- Benzamide, 5-chloro-2-fluoro-N-methoxy-N-methyl-
- 5-Chloro-2-fluorotoluene
5-Chloro-2-fluorobenzaldehyde Preparation Products
5-Chloro-2-fluorobenzaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
Número de pedido:A11208
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 21:26
Precio ($):314.0
Correo electrónico:sales@amadischem.com
5-Chloro-2-fluorobenzaldehyde Literatura relevante
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
96515-79-6 (5-Chloro-2-fluorobenzaldehyde) Productos relacionados
- 387-45-1(2-Chloro-6-fluorobenzaldehyde)
- 61072-56-8(4-Chloro-2-fluorobenzaldehyde)
- 85070-48-0(3-Chloro-2-fluorobenzaldehyde)
- 127675-46-1(3-Chloro-2,4-difluorobenzaldehyde)
- 1361871-90-0(4-(3,5-Dichlorophenyl)-2-fluorobenzaldehyde)
- 286474-59-7(6-Chloro-2-fluoro-3-methylbenzaldehyde)
- 695187-29-2(5-Chloro-2,4-difluorobenzaldehyde)
- 190011-87-1(3-Chloro-2,6-difluorobenzaldehyde)
- 252004-45-8(4-Chloro-2,6-difluorobenzaldehyde)
- 879093-02-4(4-Chloro-2,5-difluorobenzaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
Pureza:99%
Cantidad:500g
Precio ($):314.0